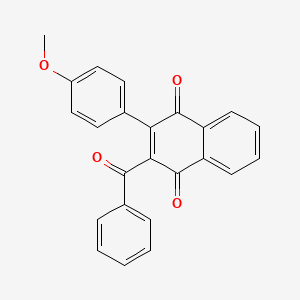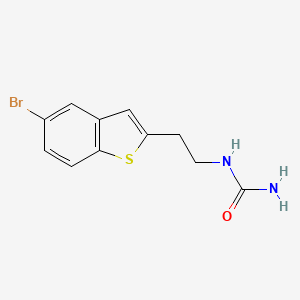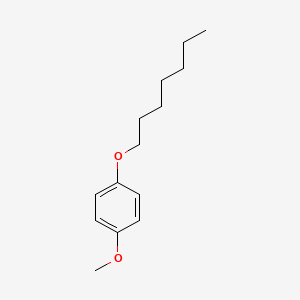
Benzoic acid--urea (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid–urea (1/1) is a compound formed by the combination of benzoic acid and urea in a 1:1 molar ratio Benzoic acid is a simple aromatic carboxylic acid, while urea is an organic compound with two amine groups attached to a carbonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid–urea (1/1) can be achieved through the reaction of benzoic acid with urea under controlled conditions. One common method involves dissolving benzoic acid in a suitable solvent, such as ethanol, and then adding urea to the solution. The mixture is heated to facilitate the reaction, and the product is then isolated through crystallization or filtration.
Industrial Production Methods
In an industrial setting, the production of benzoic acid–urea (1/1) may involve more efficient and scalable methods. For example, the reaction can be carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.
化学反応の分析
Types of Reactions
Benzoic acid–urea (1/1) undergoes various chemical reactions, including:
Oxidation: The benzoic acid component can be oxidized to form benzaldehyde or benzoic acid derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring of benzoic acid can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Amine derivatives.
Substitution: Nitrobenzoic acid, halobenzoic acids.
科学的研究の応用
Benzoic acid–urea (1/1) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug formulations and as a preservative.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of benzoic acid–urea (1/1) involves its ability to form hydrogen bonds and interact with various molecular targets. The benzoic acid component can disrupt microbial cell membranes, leading to antimicrobial effects. Urea, on the other hand, can enhance the solubility and stability of the compound, making it more effective in various applications.
類似化合物との比較
Benzoic acid–urea (1/1) can be compared to other similar compounds such as:
Benzoic acid: While benzoic acid alone has antimicrobial properties, its combination with urea enhances its solubility and stability.
Urea: Urea alone is used as a fertilizer and in various industrial applications, but its combination with benzoic acid provides additional antimicrobial benefits.
Salicylic acid–urea: Another similar compound with applications in medicine and industry, but with different chemical properties and uses.
特性
CAS番号 |
21835-57-4 |
|---|---|
分子式 |
C8H10N2O3 |
分子量 |
182.18 g/mol |
IUPAC名 |
benzoic acid;urea |
InChI |
InChI=1S/C7H6O2.CH4N2O/c8-7(9)6-4-2-1-3-5-6;2-1(3)4/h1-5H,(H,8,9);(H4,2,3,4) |
InChIキー |
NSGOVOMOUNRVAC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)O.C(=O)(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


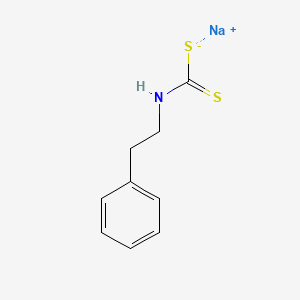
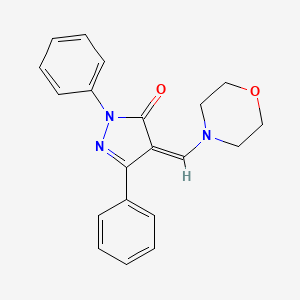
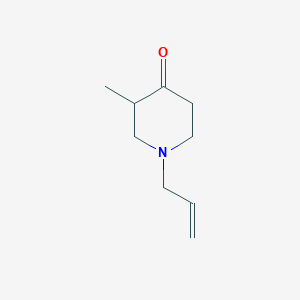
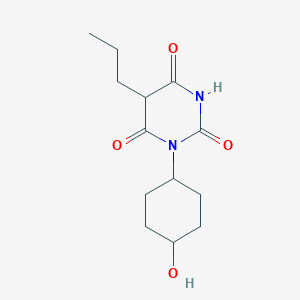
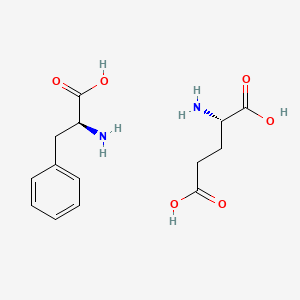

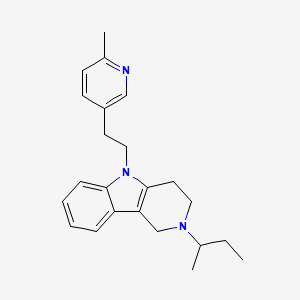

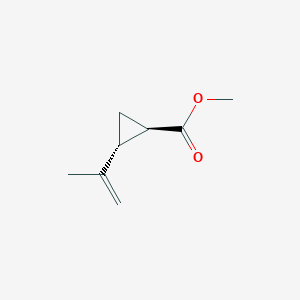
![Methyl 3-phenylbicyclo[2.2.1]hepta-2,5-diene-2-carboxylate](/img/structure/B14702027.png)

